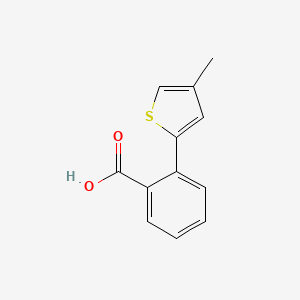

2-(4-Methylthiophen-2-yl)benzoic acid

Descripción

Significance of Thiophene-Substituted Carboxylic Acid Derivatives in Contemporary Chemical Research

Thiophene (B33073) and its derivatives are recognized as privileged structures in drug discovery and materials science. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a benzene ring in a molecule without significantly altering its biological activity. nih.govrsc.org This property, combined with the thiophene moiety's ability to engage in various intermolecular interactions, makes it a valuable component in the design of novel therapeutic agents and functional materials. nih.gov

Thiophene-substituted carboxylic acids, in particular, have garnered substantial attention due to their diverse biological activities. They have been investigated for their potential as anti-inflammatory, antimicrobial, analgesic, and anticancer agents. pharmaguideline.comeprajournals.com The carboxylic acid group often plays a crucial role in the molecule's mechanism of action, frequently serving as a key binding motif to biological targets such as enzymes and receptors. The inherent reactivity of both the thiophene ring and the carboxylic acid group also provides a versatile platform for further chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored properties. derpharmachemica.com

Overview of Benzoic Acid Derivatives Featuring Thiophene Moieties in Research

Within the broader class of thiophene-substituted carboxylic acids, those featuring a benzoic acid scaffold are of particular interest. Benzoic acid and its derivatives are themselves significant in medicinal chemistry, with many approved drugs containing this structural motif. researchgate.net The combination of a thiophene ring and a benzoic acid core creates a unique molecular architecture with distinct electronic and steric properties.

Research in this area has explored the synthesis and biological evaluation of numerous thiophene-substituted benzoic acid isomers. For instance, compounds like 4-(Thiophen-2-yl)benzoic acid have been synthesized and characterized, serving as building blocks for more complex molecules. sigmaaldrich.comontosight.ai The position of the thiophene ring on the benzoic acid, as well as the substitution pattern on the thiophene ring itself, can profoundly influence the compound's physicochemical properties and biological activity. This has led to systematic studies where these structural features are varied to understand structure-activity relationships (SAR).

Specific Research Focus on 2-(4-Methylthiophen-2-yl)benzoic Acid within the Thiophene-Benzoic Acid Class

The subject of this article, this compound, represents a specific and intriguing example within the thiophene-benzoic acid class. Its structure is characterized by a benzoic acid molecule substituted at the 2-position with a 4-methylthiophen-2-yl group. This particular arrangement dictates a specific spatial relationship between the carboxylic acid group and the thiophene ring, which can have significant implications for its chemical behavior and interaction with biological systems.

The presence of the methyl group on the thiophene ring is also a key feature. This small alkyl group can influence the molecule's lipophilicity, metabolic stability, and steric profile, potentially fine-tuning its biological activity. The study of this compound and its analogs allows researchers to probe the effects of these specific structural modifications, contributing to a deeper understanding of the chemical and biological properties of this important class of compounds.

While detailed research findings on this compound itself are not extensively documented in publicly available literature, its structural motifs are present in a variety of researched compounds. For example, the related compound 2-(4-methylphenyl)benzoic acid is a known intermediate in the synthesis of "Sartans," a class of antihypertensive drugs. google.comgoogle.com This highlights the potential of the 2-substituted benzoic acid framework in the development of pharmaceutically relevant molecules.

Further investigation into the synthesis, properties, and potential applications of this compound is warranted to fully elucidate its scientific value. The following sections will provide a more detailed look at the available information and the broader context of this compound within chemical research.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methylthiophen-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-6-11(15-7-8)9-4-2-3-5-10(9)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSOHDMXBNHAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703136 | |

| Record name | 2-(4-Methylthiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252760-02-4 | |

| Record name | 2-(4-Methylthiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 4 Methylthiophen 2 Yl Benzoic Acid and Its Structural Analogues

Retrosynthetic Analysis and Strategic Design for Compound Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(4-Methylthiophen-2-yl)benzoic acid, the most logical and common retrosynthetic disconnection is the carbon-carbon single bond between the thiophene (B33073) and the benzoic acid rings. This approach leads to two primary convergent synthetic pathways, designated as Strategy A and Strategy B.

Strategy A : This strategy involves a coupling reaction between a pre-functionalized 4-methylthiophene derivative and a benzoic acid derivative. The key precursors would be a 4-methylthiophene species activated for coupling (e.g., a boronic acid or a halide) and a correspondingly activated benzoic acid derivative (e.g., a halide or a boronic acid). This is often the most efficient route.

Strategy B : An alternative disconnection involves forming the thiophene ring onto an existing aryl precursor. This is generally a less common approach for this specific substitution pattern but can be achieved through cyclization reactions of appropriately functionalized alkynes or other acyclic precursors. mdpi.com

A third approach involves the formation of the carboxylic acid group at a late stage. For example, a precursor like 2-methyl-5-(2-methylphenyl)thiophene could be synthesized first, followed by oxidation of the methyl group on the benzene (B151609) ring to form the carboxylic acid. However, the cross-coupling approach (Strategy A) remains the most prevalent due to its high efficiency and functional group tolerance. The strategic design often hinges on the commercial availability and stability of the key intermediates required for the coupling step.

Carbon-Carbon Bond Formation Methodologies for Thiophene-Aryl Linkages

The construction of the bond connecting the thiophene and aryl rings is the cornerstone of the synthesis. Modern organometallic cross-coupling reactions are the methods of choice, offering high yields and selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. nih.gov The Suzuki-Miyaura reaction is particularly prominent for creating thiophene-aryl linkages due to its mild conditions, high functional group tolerance, and the commercial availability of boronic acid reagents. nih.govcarroll.eduacs.org This reaction typically involves the coupling of an aryl or heteroaryl halide with an organoboron compound, such as a boronic acid or ester. carroll.edumdpi.com

For the synthesis of this compound, two Suzuki-Miyaura pathways are feasible:

Reaction of (2-carboxyphenyl)boronic acid with 2-bromo-4-methylthiophene.

Reaction of (4-methylthiophen-2-yl)boronic acid with 2-bromobenzoic acid.

The choice between these pathways often depends on the stability and accessibility of the boronic acid and halide starting materials. The palladium catalyst, typically in the form of Pd(PPh₃)₄ or Pd(OAc)₂, is crucial for the catalytic cycle. nih.govtandfonline.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 25-76 |

| Bromoaniline | Thiophene boronic acid | Pd(dtbpf)Cl₂ | Et₃N | Aq. Kolliphor EL | RT | Up to 98 |

| 2-(2-Bromoaryl)thiophene | Arylboronic acid | Pd(OAc)₂ | KOAc | DMA | - | - |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions Involving Thiophenes. nih.govmdpi.comrsc.org

While the Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, it is less direct for this target molecule as it would introduce an alkyne linkage that would require a subsequent reduction step to form the desired single bond.

Classical electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, offer an alternative route. google.com This methodology would involve the acylation of 4-methylthiophene with a derivative of benzoic acid. A plausible route is the reaction of 4-methylthiophene with 2-(chloroformyl)benzoic acid (phthaloyl chloride) or phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). asianpubs.orggoogle.com

This reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich thiophene ring. echemi.com Electrophilic substitution on thiophene occurs preferentially at the C2 position (α-position) because the intermediate carbocation is more effectively stabilized by resonance involving the sulfur atom's lone pairs. stackexchange.com The resulting ketone, 2-(4-methylthenoyl)benzoic acid, would then need to be reduced to yield the final CH₂ linkage, typically via a Clemmensen or Wolff-Kishner reduction. However, for directly linking two aromatic rings, this method is less direct than cross-coupling.

| Thiophene Substrate | Acylating Agent | Catalyst | Solvent | Key Feature |

| Thiophene | Succinyl chloride | EtAlCl₂ | CH₂Cl₂ | Non-acidic medium, high yield (99%). |

| Thiophene | Acetic anhydride | - | - | Preferential acylation at the 2-position. |

| Benzothiophene | Acid chloride | AlCl₃ | Dichloromethane | Standard Friedel-Crafts conditions. |

Table 2: Examples of Friedel-Crafts Acylation on Thiophene and Related Compounds. google.comasianpubs.orggoogle.com

Functional Group Interconversions and Derivatization Approaches of the Benzoic Acid Core

Once the core structure of this compound is assembled, further modifications can be carried out on both the benzoic acid moiety and the thiophene ring to generate structural analogues.

The carboxylic acid group is a versatile functional handle for derivatization. Esterification is one of the most common transformations. mdpi.com

Fischer Esterification : This is an acid-catalyzed reaction between the carboxylic acid and an alcohol. libretexts.org Strong acids like H₂SO₄ or HCl are used to protonate the carbonyl oxygen, increasing its electrophilicity for attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com

Mitsunobu Reaction : For more sensitive substrates or when milder conditions are required, the Mitsunobu reaction provides an alternative. researchgate.net This reaction allows for the esterification of benzoic acids with phenols or alcohols under neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD.

Conversion to Acyl Chlorides : The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acyl chloride is a key intermediate for synthesizing amides (by reacting with amines) and other esters that are difficult to prepare directly.

| Reaction Name | Reagents | Conditions | Key Advantage |

| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Reflux | Simple, uses common reagents. |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | Neutral, Room Temp. | Mild conditions, suitable for sensitive substrates. |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | - | Creates a highly reactive intermediate for amides/esters. |

| N-Bromosuccinimide Catalyzed | Alcohol, NBS (cat.) | 70 °C | Mild, catalytic, avoids strong mineral acids. |

Table 3: Common Methods for the Functionalization of Benzoic Acids. mdpi.comlibretexts.orgmasterorganicchemistry.comresearchgate.net

The thiophene ring in the target molecule can also be functionalized. The existing substituents—the methyl group at C4 and the benzoic acid group at C2—direct the position of subsequent electrophilic aromatic substitution reactions. The C5 position is the most activated and sterically accessible site for electrophiles.

Halogenation : Bromination can be selectively achieved at the C5 position using N-bromosuccinimide (NBS) in a solvent like acetic acid. beilstein-journals.org The resulting 5-bromo derivative can serve as a handle for further palladium-catalyzed cross-coupling reactions, allowing for the synthesis of more complex, extended aromatic systems.

Metallation : The C5 proton can be selectively removed by strong bases like n-butyllithium (n-BuLi) through a lithium/hydrogen exchange reaction. mdpi.com The resulting organolithium species is a potent nucleophile that can react with a variety of electrophiles (e.g., CO₂ to form a carboxylic acid, or DMF to form an aldehyde) to introduce new functional groups at the C5 position with high regioselectivity. mdpi.com

These regioselective modifications are crucial for building a library of structural analogues for structure-activity relationship (SAR) studies in drug discovery or for tuning the electronic properties in materials science applications.

Biocatalytic Synthesis and Biotransformation Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For a molecule like this compound, biocatalytic methods could be envisioned for its synthesis or subsequent modification. Similarly, understanding its biotransformation is crucial, as metabolism can affect the activity and toxicity of thiophene-containing compounds.

Biocatalytic Synthesis: Enzymes and whole-cell systems are increasingly used for complex chemical synthesis. While a direct enzymatic route to this compound has not been described, biocatalysts are employed for key synthetic steps in the production of related molecules. For instance, arylmalonate decarboxylase (AMDase) is a versatile biocatalyst used for the synthesis of optically pure carboxylic acids from prochiral malonates. frontiersin.org This highlights the potential for enzymatic processes to create chiral centers if further functionalization of the target molecule were desired. Multi-enzyme biocatalytic cascades are also emerging as practical routes for synthesizing complex molecules, where unstable intermediates like α-aryl aldehydes can be generated in situ and converted into valuable products such as non-standard amino acids. nih.gov

Biotransformation Pathways: The thiophene ring is a structural alert in medicinal chemistry, as its metabolism can lead to reactive metabolites. acs.org The biotransformation of thiophene-containing drugs is often dependent on cytochrome P450 enzymes. Two major metabolic pathways have been proposed for the thiophene moiety: thiophene-S-oxidation, leading to highly reactive thiophene S-oxides, and thiophene epoxidation, which forms electrophilic thiophene epoxides. acs.org These reactive intermediates can be involved in drug-induced toxicity.

However, in many instances, the thiophene ring is not metabolized if the molecule contains other structural fragments that are more susceptible to metabolic enzymes. acs.org For example, in the case of tiaprofenic acid, metabolism occurs via reduction of a keto group and hydroxylation of a benzene ring, rather than on the thiophene ring. acs.org The biotransformation of thiochroman (B1618051) derivatives by marine-derived fungi has also been studied, yielding various oxidized products like sulfoxides, demonstrating the capacity of microorganisms to modify sulfur-containing heterocycles. nih.gov Therefore, the biotransformation of this compound would likely involve oxidation of the methyl group, hydroxylation of the phenyl ring, or metabolism of the thiophene ring, depending on the specific enzymes involved and the relative reactivity of each part of the molecule.

Optimization of Reaction Conditions and Scalability Considerations in Synthesis

The most prevalent and industrially significant method for synthesizing biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. rsc.orgmdpi.com This reaction involves the coupling of an organoboron compound (e.g., a thiophene boronic acid) with an organohalide (e.g., a bromobenzoic acid derivative) in the presence of a palladium catalyst. Optimization of reaction conditions and ensuring scalability are critical for efficient and cost-effective production.

Optimization of Reaction Conditions: The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of several parameters. A key challenge in couplings involving thienylboronic acids is their potential instability and tendency to undergo protodeborylation. ntnu.no Therefore, optimizing the reaction is crucial.

Key parameters for optimization include:

Catalyst and Ligand: Palladium complexes are the most common catalysts. The choice of phosphine (B1218219) ligand is critical, as it influences the stability and activity of the catalytic species. Sterically hindered biarylphosphine ligands (e.g., XPhos) have proven effective for challenging couplings involving heteroarylboronic acids. ntnu.no

Base: An appropriate base is required to activate the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. mdpi.comnih.govmdpi.com The choice of base can significantly impact yield and impurity profiles.

Solvent: The solvent system must solubilize the reactants and facilitate the reaction. Mixtures of organic solvents (like dioxane or toluene) and water are common. mdpi.comnih.gov The ratio of organic solvent to water can affect reaction efficiency. nih.gov

Temperature: Reaction temperatures typically range from room temperature to reflux conditions (80-100 °C), depending on the reactivity of the substrates and the catalyst system. mdpi.commdpi.com

The following table summarizes typical conditions screened during the optimization of Suzuki-Miyaura reactions for the synthesis of analogous aryl-thiophene compounds.

| Parameter | Variation | Purpose / Observation | Reference |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos precatalysts | XPhos precatalysts often show high activity for troublesome thienylboronic acid couplings. | ntnu.no |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃, KOH | Mild bases can prevent hydrolysis of sensitive functional groups. Stronger bases may be needed for less reactive substrates. | mdpi.comnih.gov |

| Solvent | Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O | Solvent choice is crucial for ensuring solubility of both the boronic acid and the aryl halide. | ntnu.nomdpi.com |

| Temperature | 65 °C - 100 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. | nih.gov |

| Reactant Ratio | 1.1 to 3 equivalents of boronic acid | Using an excess of the boronic acid can compensate for decomposition and drive the reaction to completion. | ntnu.nowuxiapptec.com |

Scalability Considerations: Transitioning a synthetic route from the laboratory to a large-scale industrial process introduces several challenges. For Suzuki-Miyaura couplings, key considerations include:

Cost and Catalyst Loading: Palladium catalysts and specialized ligands can be expensive. Reducing the catalyst loading (mol%) without compromising yield and reaction time is a primary goal during scale-up. mdpi.com

Impurity Profile: Side reactions, such as homocoupling of the boronic acid or debromination of the aryl halide, can generate impurities that are difficult to remove. wuxiapptec.com

Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical intermediates, due to strict regulatory limits. Various techniques, such as treatment with scavenging agents (e.g., NaHSO₃) or specialized filtration, are employed to reduce palladium levels to parts-per-million (ppm) concentrations. researchgate.net

Process Safety and Robustness: Ensuring consistent reaction performance across different batch sizes is critical. Factors like mixing efficiency, heat transfer, and strict control of oxygen levels (which can deactivate the catalyst) become more challenging on a larger scale. wuxiapptec.com The use of environmentally benign solvents is also an important consideration for a greener industrial process. mdpi.com

Successful scale-up often involves developing a robust process that has been tested for its sensitivity to variations in reaction parameters, ensuring reliable and efficient production of the target compound. wuxiapptec.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 4 Methylthiophen 2 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis

The ¹H NMR spectrum of 2-(4-Methylthiophen-2-yl)benzoic acid would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electronic environment of the proton.

Carboxylic Acid Proton (-COOH): A characteristic singlet, typically broad, would be expected in the downfield region of the spectrum, generally between 10-13 ppm.

Aromatic Protons (Benzoic Acid Ring): The four protons on the benzoic acid ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the substitution pattern, they would likely present as a complex multiplet pattern.

Thiophene (B33073) Protons: The two protons on the thiophene ring would also resonate in the aromatic region, likely between 7.0 and 8.0 ppm. Their specific chemical shifts would be influenced by the methyl group and the connection to the benzoic acid ring. They would likely appear as doublets or singlets depending on the coupling constants.

Methyl Protons (-CH₃): The methyl group attached to the thiophene ring would give rise to a singlet in the upfield region, typically around 2.2-2.5 ppm.

Predicted ¹H NMR Data (Note: This is a hypothetical table based on typical chemical shift values.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | br s |

| Aromatic-H (Benzoic) | 7.0 - 8.5 | m |

| Aromatic-H (Thiophene) | 7.0 - 8.0 | m |

| -CH₃ | 2.2 - 2.5 | s |

Carbon-13 (¹³C) NMR Spectral Interpretation and Quaternary Carbon Assignment

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Carboxylic Carbon (-COOH): This carbon would appear as a singlet in the downfield region, typically between 165-185 ppm.

Aromatic and Thiophene Carbons: The carbons of the benzoic acid and thiophene rings would resonate in the range of 120-150 ppm.

Quaternary Carbons: There are several quaternary carbons in the structure: the carbon of the carboxylic acid group, the two carbons of the benzoic acid ring attached to the carboxyl and thiophene groups, and the two carbons of the thiophene ring attached to the benzoic acid ring and the methyl group. These would appear as singlets in the ¹³C NMR spectrum and could be definitively assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by the absence of a correlation in a ¹H-¹³C HSQC spectrum.

Methyl Carbon (-CH₃): The methyl carbon would appear as a quartet in the upfield region, typically between 15-25 ppm.

Predicted ¹³C NMR Data (Note: This is a hypothetical table based on typical chemical shift values.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 165 - 185 |

| Aromatic/Thiophene C | 120 - 150 |

| -CH₃ | 15 - 25 |

Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in assigning the protons on the benzoic acid and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying and assigning quaternary carbons by observing their long-range couplings to nearby protons. For instance, the carboxylic carbon would show a correlation to the protons on the adjacent benzoic acid ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound. This highly accurate mass measurement allows for the determination of the elemental formula, confirming the molecular formula as C₁₂H₁₀O₂S.

Analysis of Fragmentation Pathways and Structural Elucidation

In the mass spectrometer, the molecule is ionized and then fragments in a characteristic way. Analyzing these fragments can provide valuable structural information.

Molecular Ion Peak [M]⁺•: The peak corresponding to the intact ionized molecule would be observed.

Loss of -OH: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, resulting in an [M-17]⁺ peak.

Loss of -COOH: Another characteristic fragmentation is the loss of the entire carboxyl group as a radical, leading to an [M-45]⁺ peak.

Cleavage of the C-C bond between the rings: Fragmentation could occur at the bond connecting the benzoic acid and thiophene rings, leading to fragments corresponding to each of these ring systems.

Other Fragmentations: Further fragmentation of the aromatic rings could also be observed.

Predicted Major Mass Spectrometry Fragments (Note: This is a hypothetical table.)

| m/z | Possible Fragment Identity |

| 218 | [C₁₂H₁₀O₂S]⁺• (Molecular Ion) |

| 201 | [M - OH]⁺ |

| 173 | [M - COOH]⁺ |

| 121 | [C₇H₅O₂]⁺ (Benzoic acid fragment) |

| 97 | [C₅H₅S]⁺ (Methylthiophene fragment) |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the molecular structure and bonding within a compound by probing its characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to the vibrations of its constituent parts: the carboxylic acid group, the substituted thiophene ring, and the benzene (B151609) ring.

The most distinctive feature for the carboxylic acid moiety is a very broad O-H stretching band, typically appearing in the 3300–2500 cm⁻¹ region; its breadth is a result of strong intermolecular hydrogen bonding. docbrown.info Another key indicator is the intense carbonyl (C=O) stretching vibration, which for aromatic carboxylic acids is found around 1700–1680 cm⁻¹. docbrown.infoznaturforsch.com The spectrum would also feature C-O stretching vibrations between 1320 and 1210 cm⁻¹. docbrown.info

The thiophene ring contributes its own unique vibrations. Aromatic C-H stretching vibrations from both the thiophene and benzene rings are anticipated at approximately 3100 cm⁻¹. nii.ac.jp The C=C stretching vibrations within the aromatic rings typically appear in the 1600–1450 cm⁻¹ range. iosrjournals.orgresearchgate.net Specifically for 2-substituted thiophenes, characteristic ring stretching bands are observed at 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. iosrjournals.org The C-S stretching mode within the thiophene ring is expected to produce absorptions in the 850–650 cm⁻¹ region. iosrjournals.orgresearchgate.net

The methyl group substituent on the thiophene ring will exhibit characteristic C-H stretching and bending vibrations. Furthermore, the substitution pattern on both aromatic rings will influence the precise position of the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can be diagnostic of the substitution pattern. nii.ac.jpiosrjournals.org

Table 1: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~3300–2500 | O-H stretch (broad) | Carboxylic Acid |

| ~3100 | C-H stretch | Aromatic (Thiophene, Benzene) |

| ~2950 | C-H stretch | Methyl |

| ~1700–1680 | C=O stretch | Carboxylic Acid |

| ~1600–1450 | C=C stretch | Aromatic (Thiophene, Benzene) |

| ~1450 | C-H bend | Methyl |

| ~1320–1210 | C-O stretch | Carboxylic Acid |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable complement to FT-IR, as it detects vibrational modes based on changes in polarizability rather than changes in dipole moment. This often results in strong signals for symmetric, non-polar bonds that may be weak or absent in the IR spectrum.

For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the aromatic skeletons and the C-S bond. The symmetric stretching vibrations of the C=C bonds in both the thiophene and benzene rings are expected to produce strong Raman signals. iosrjournals.org In a study of 2-thiophene carboxylic acid, C=C stretching vibrations were observed at 1530 cm⁻¹ and 1413 cm⁻¹ in the FT-Raman spectrum. iosrjournals.org Similarly, the C-S stretching vibration of the thiophene ring, which can be weak in the IR spectrum, often yields a more readily identifiable Raman peak. iosrjournals.org While the polar O-H and C=O groups of the carboxylic acid dominate the IR spectrum, their Raman signals are typically weaker, providing a clearer view of the skeletal vibrations of the molecule. chemicalbook.com

Table 2: Expected Prominent Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~3100 | C-H stretch | Aromatic (Thiophene, Benzene) |

| ~1600 | C=C symmetric stretch | Aromatic (Benzene) |

| ~1530 | C=C stretch | Aromatic (Thiophene) |

| ~1415 | C=C stretch | Aromatic (Thiophene) |

| ~1000 | Ring breathing mode | Aromatic (Benzene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about conjugation and chromophores. The structure of this compound contains two aromatic rings, thiophene and benzene, which act as chromophores. The direct linkage between these rings creates an extended π-conjugated system.

This extended conjugation is expected to significantly influence the UV-Vis absorption spectrum. The primary electronic transitions observed will be π → π* transitions associated with the delocalized electrons of the aromatic systems. nih.gov Compared to the individual spectra of 4-methylthiophene and benzoic acid, the spectrum of the combined molecule is predicted to show a bathochromic (red) shift, meaning the absorption maxima (λ_max) will occur at longer wavelengths. diva-portal.org This shift arises because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on similar thiophene-based conjugated systems show dominant absorption bands attributed to π-π* excitations. For instance, an anionic pentameric oligothiophene exhibits a strong absorption band between 414-422 nm. nih.govdiva-portal.org The introduction of different groups into such a system can further shift these absorption peaks. diva-portal.org For this compound, distinct absorption bands are expected, likely in the UV-A range (315-400 nm), reflecting the electronic communication between the electron-rich thiophene ring and the benzoic acid moiety. The exact position and intensity of these bands can also be sensitive to solvent polarity. nih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of Related Structures

While a specific single-crystal X-ray diffraction study for this compound is not widely reported, analysis of closely related structures provides a robust model for its expected solid-state conformation. X-ray studies on various thiophene-containing molecules and substituted benzoic acids consistently reveal key structural features. nih.govmdpi.com Such analyses confirm the planarity of the individual thiophene and benzene rings and provide precise measurements of the C-S, C-C, and C=C bond lengths within the thiophene ring, which are indicative of its aromatic character. e-bookshelf.de The structure of the carboxylic acid group is also well-defined, showing characteristic C=O and C-O bond lengths. A crucial parameter that would be determined is the dihedral angle between the planes of the thiophene and benzoic acid rings, which dictates the degree of π-orbital overlap and effective conjugation between the two systems.

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, the molecular packing of this compound would be governed by a combination of strong, directional hydrogen bonds and weaker, non-directional interactions like π-π stacking.

The most powerful intermolecular interaction is anticipated to be the hydrogen bonding between the carboxylic acid groups. Like most carboxylic acids, it is highly probable that the molecules will form centrosymmetric dimers in the crystal lattice, where two molecules are linked by a pair of O-H···O hydrogen bonds. ucl.ac.uk This robust and highly directional interaction is often the primary motif dictating the supramolecular assembly.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-methylthiophene |

| Benzoic acid |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a pivotal non-destructive analytical technique employed to investigate the crystalline nature of solid materials. This method provides unique insights into the atomic and molecular arrangement within a crystal lattice, making it an indispensable tool for the characterization of pharmaceutical compounds and other crystalline organic molecules. The diffraction pattern generated is a fingerprint of the crystalline solid, allowing for the identification of its specific crystalline form or polymorph. units.itnih.gov

The fundamental principle of PXRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. When a beam of X-rays interacts with the ordered atomic planes of a crystal, diffraction occurs at specific angles, governed by Bragg's Law:

nλ = 2d sin(θ)

Where:

n is an integer

λ is the wavelength of the X-rays

d is the spacing between the crystal lattice planes

θ is the angle of diffraction

Each crystalline solid possesses a unique set of d-spacings, resulting in a characteristic diffraction pattern with peaks at specific 2θ angles. The intensity of these peaks is proportional to the number of atoms in the diffracting planes.

For a novel compound such as this compound, a PXRD analysis would be crucial for its solid-state characterization. The resulting diffraction pattern would serve as a unique identifier for its crystalline phase. In the pharmaceutical industry, this is of paramount importance as different polymorphic forms of a drug can exhibit varying physical properties, including solubility, bioavailability, and stability. units.it

Crystalline Phase Analysis of Related Compounds:

Studies on various substituted thiophene and benzoic acid derivatives demonstrate the utility of PXRD in structural elucidation. For instance, the crystal structure of 4-(thiophen-2-yl)benzoic acid when bound to an enzyme has been determined using X-ray diffraction, revealing detailed information about its conformation and interactions within the active site. researchgate.net Similarly, the crystal structure of 4-(2-Thienylmethyleneamino)benzoic acid was determined to be monoclinic, with specific unit cell dimensions (a = 3.8801 Å, b = 10.0849 Å, c = 27.380 Å, β = 93.185°). nih.gov

In a typical PXRD analysis of a new crystalline compound, the positions (2θ) and relative intensities of the diffraction peaks are recorded. This data can then be used to determine the unit cell parameters, which define the size and shape of the basic repeating unit of the crystal lattice, and to identify the space group, which describes the symmetry of the crystal.

Hypothetical PXRD Data Representation:

In the absence of experimental data for this compound, the following table illustrates how PXRD data for a crystalline organic compound would typically be presented. This representative data is for illustrative purposes only.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 100 |

| 15.2 | 5.82 | 60 |

| 18.7 | 4.74 | 75 |

| 21.1 | 4.21 | 90 |

| 23.5 | 3.78 | 50 |

| 25.9 | 3.44 | 65 |

| 28.3 | 3.15 | 40 |

This data provides a unique "fingerprint" for the specific crystalline phase of the compound. The 2θ values are indicative of the angles at which constructive interference occurs, the d-spacing represents the interplanar distances within the crystal lattice, and the relative intensity provides information about the electron density on the crystallographic planes.

The comprehensive structural information obtained from PXRD is vital for understanding the solid-state properties of a molecule and for ensuring the consistency and quality of crystalline materials.

Computational Chemistry and Theoretical Investigations of 2 4 Methylthiophen 2 Yl Benzoic Acid

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties for compounds like 2-(4-Methylthiophen-2-yl)benzoic acid. These calculations typically employ functionals such as B3LYP combined with basis sets like 6-311++G(d,p) to achieve reliable results. researchgate.netresearchgate.netnih.gov

The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

Understanding the electronic structure is key to predicting chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. For this compound, the HOMO is expected to be distributed primarily across the electron-rich thiophene (B33073) and benzene (B151609) rings, while the LUMO would also involve these aromatic systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the most negative potential is expected around the oxygen atoms of the carboxylic acid group, making them sites for hydrogen bonding and interaction with electrophiles. The hydrogen of the hydroxyl group would represent a region of positive potential.

DFT calculations can accurately predict various spectroscopic parameters. By calculating the vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to validate the accuracy of the computational model. Key vibrational modes for this compound would include the C=O and O-H stretching of the carboxylic acid group, as well as C-H and ring stretching modes of the thiophene and benzene moieties.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing calculated shifts with experimental values provides a rigorous check of the computed electronic structure and can aid in the assignment of complex experimental spectra. researchgate.net

Molecular Dynamics Simulations for Dynamic Structural Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation could be used to study its conformational flexibility in different environments, such as in a solvent like water or an organic solvent. This would reveal how the molecule samples different conformations and how its structure is influenced by interactions with surrounding solvent molecules. Such studies are crucial for understanding how the molecule behaves in a realistic biological or chemical system. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For this compound, docking studies would involve selecting a specific protein target. The molecule would then be computationally placed into the protein's binding site in various orientations and conformations. A scoring function would estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. dergipark.org.tr The results would identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov

Advanced Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models to predict the activity of new compounds. nih.gov

For this compound, a QSAR study would involve synthesizing and testing a series of related analogues with modifications to the core structure (e.g., changing the position of the methyl group, adding different substituents to the rings). Computational descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analogue. A statistical model would then be built to correlate these descriptors with the observed biological activity. mdpi.com Such a model could then be used to predict the activity of yet-unsynthesized derivatives, guiding the design of more potent and selective compounds.

Biological Interactions and Mechanistic Studies in Vitro

Enzymatic Interaction and Metabolism (In Vitro)

The in vitro metabolism of xenobiotics, particularly by liver enzymes, is a critical area of study to understand the potential bioactivation or detoxification pathways of a compound. For thiophene-containing molecules, this often involves oxidation of the thiophene (B33073) ring.

Direct experimental data on the cytochrome P450 (CYP) mediated biotransformation of 2-(4-Methylthiophen-2-yl)benzoic acid is not extensively available in the current literature. However, the metabolism of structurally similar thiophene-containing compounds provides significant insight into its likely metabolic fate. Thiophene rings are known substrates for CYP enzymes, which can catalyze several oxidative reactions. researchgate.netnih.govacs.org

The primary routes of CYP-mediated metabolism for thiophenes are:

Sulfoxidation: Oxidation of the sulfur atom to form a thiophene-S-oxide. This is a common pathway for many thiophene derivatives and can lead to the formation of reactive metabolites. researchgate.netnih.gov For instance, the bacterial enzyme CYP199A4 was found to oxidize both 4-(thiophen-2-yl)benzoic acid and 4-(thiophen-3-yl)benzoic acid almost exclusively via sulfoxidation. nih.gov These resulting thiophene oxides can be reactive and may subsequently dimerize. nih.govresearchgate.net Studies on various thiophene-containing drugs have shown that P450 enzymes, particularly CYP3A4 and to a lesser extent CYP2D6, can activate the thiophene moiety to a sulfoxide. nih.gov The CYP2C subfamily of enzymes has also been shown to have high affinity and clearance rates for the sulfoxidation of various thioether compounds. nih.gov

Aromatic Hydroxylation/Epoxidation: Oxidation of the carbon atoms in the thiophene ring can occur, leading to the formation of hydroxythiophenes, often via a reactive thiophene epoxide intermediate. researchgate.netacs.orgnih.gov For example, the diuretic agent tienilic acid is metabolized by CYP2C9 to 5-hydroxy-tienilic acid. nih.gov Research indicates that both thiophene-S-oxide and thiophene epoxide can be formed as biological reactive intermediates during CYP-catalyzed metabolism. researchgate.net Quantum chemical studies suggest that for some thiophene substrates, epoxidation may be kinetically and thermodynamically more favorable than S-oxidation. acs.org

Given these precedents, it is plausible that this compound undergoes similar CYP-mediated oxidation in vitro, potentially forming sulfoxides at the sulfur atom or hydroxylated metabolites on the thiophene ring. The specific metabolites formed would depend on the particular CYP isozymes involved and the compound's orientation within the enzyme's active site. nih.gov

There is no specific information available regarding the inhibition of fatty acid synthesis (FAS) enzymes, such as β-ketoacyl-ACP reductase (FabG), by this compound. However, the broader class of thiophene and benzoic acid derivatives has been investigated for such inhibitory activities.

The bacterial fatty acid biosynthesis pathway (FAS-II) is a well-established target for antimicrobial drugs. mdpi.com Various enzymes in this pathway, including FabH, FabG, and FabI, are essential for bacterial survival. mdpi.com While direct inhibition by this compound has not been reported, related molecular structures have been explored as inhibitors of this pathway. For example, a study on 5-(Aryl/Heteroaryl-Substituted-Thiophene-2-Carboxamido) Benzoic Acid derivatives identified them as potential inhibitors of FabG, an essential enzyme in the FAS-II system of ESKAPE pathogens. mdpi.com Furthermore, natural products containing a benzoic acid moiety, such as platensimycin, are known inhibitors of FAS enzymes, specifically targeting FabF and FabH. mdpi.com These findings suggest that the thiophene-benzoic acid scaffold is a promising starting point for the development of FAS inhibitors, though specific studies on this compound are lacking.

In Vitro Antimicrobial Activity Assessment

While specific antimicrobial test results for this compound are not detailed in the available literature, studies on various related benzoic acid and thiophene derivatives have demonstrated a range of antimicrobial activities. These studies provide a basis for the potential activity of the target compound.

Derivatives of benzoic acid have shown activity against Gram-positive bacteria. For instance, new thioureides of 2-(4-methylphenoxymethyl) benzoic acid exhibited antimicrobial activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net In another study, certain 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives were moderately active against Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683, with Minimum Inhibitory Concentration (MIC) values of 125 µg/mL for the most active compound. mdpi.com

| Compound Class | Bacterial Species | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (compound 4) | Staphylococcus aureus ATCC 6538 | 125 | mdpi.com |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (compound 4) | Bacillus subtilis ATCC 6683 | 125 | mdpi.com |

| 2-(4-methylphenoxymethyl) benzoic acid thioureides | Staphylococcus aureus | 62.5 - 1000 | researchgate.net |

| 2-(4-methylphenoxymethyl) benzoic acid thioureides | Bacillus subtilis | 62.5 - 1000 | researchgate.net |

The activity of benzoic acid derivatives against Gram-negative bacteria often depends on the specific substitutions. For example, 2-((4-ethylphenoxy)methyl)benzoylthioureas with iodine and nitro substituents showed favorable activity against Gram-negative strains. researchgate.net In contrast, some 2-(4-methylphenoxymethyl) benzoic acid derivatives showed limited activity against Escherichia coli and Klebsiella pneumoniae. researchgate.net However, they did exhibit notable activity against Pseudomonas aeruginosa, with MIC values ranging from 31.5 µg/mL to 250 µg/mL. researchgate.net A series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues were found to be effective antibacterial agents against an extended-spectrum-β-lactamase (ESBL) producing clinical strain of Escherichia coli. mdpi.com

| Compound Class | Bacterial Species | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-(4-methylphenoxymethyl) benzoic acid thioureides | Pseudomonas aeruginosa | 31.5 - 250 | researchgate.net |

| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Gram-negative strains | Variable | researchgate.net |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing E. coli | Active | mdpi.com |

The antifungal potential of this structural class is supported by research on related compounds. Benzoic acid derivatives isolated from Piper cumanense were active against several phytopathogenic fungi, particularly those of the Fusarium genus. nih.gov A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives demonstrated excellent broad-spectrum antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with MIC values in the low µg/mL range (e.g., 0.03-0.5 μg/mL against C. albicans). nih.gov Furthermore, thioureides of 2-(4-methylphenoxymethyl) benzoic acid were most active against planktonic fungal cells, including Candida albicans and Aspergillus niger, with MICs as low as 15.6 µg/mL. researchgate.net

| Compound Class | Fungal Species | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazoles | Candida albicans | 0.03 - 0.5 | nih.gov |

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazoles | Cryptococcus neoformans | 0.25 - 2 | nih.gov |

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazoles | Aspergillus fumigatus | 0.25 - 2 | nih.gov |

| 2-(4-methylphenoxymethyl) benzoic acid thioureides | Candida albicans | 15.6 - 62.5 | researchgate.net |

| 2-(4-methylphenoxymethyl) benzoic acid thioureides | Aspergillus niger | 15.6 - 62.5 | researchgate.net |

Investigation of Antimicrobial Mechanism of Action (e.g., Dihydropteroate Synthase (DHPS) inhibition for thiophene derivatives)

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate synthesis pathway of bacteria, making it a well-established target for antimicrobial agents like sulfonamides. patsnap.comwikipedia.orgnih.gov These drugs act as competitive inhibitors, mimicking the natural substrate para-aminobenzoic acid (pABA) to halt bacterial growth. patsnap.comwikipedia.org Given that many thiophene derivatives exhibit antimicrobial properties, their mechanism of action is an area of active investigation.

Recent studies have focused on thiophene-containing compounds as potential DHPS inhibitors. In one such study, a series of thiophene-sulphonamide conjugates were synthesized and evaluated. utrgv.eduutrgv.edu While this research did not test this compound specifically, it established a strong rationale for this class of compounds. Molecular docking studies were performed to predict the binding affinity of these thiophene derivatives to the DHPS enzyme. The results confirmed a remarkable binding pose for the derivatives, suggesting their potential to act as DHPS inhibitors. utrgv.eduutrgv.edu This line of research indicates that the thiophene moiety, a core component of this compound, is a promising scaffold for the design of novel DHPS-targeting antimicrobials. nih.govnih.gov

In Vitro Anti-inflammatory Response Modulation

A key indicator of anti-inflammatory activity is the ability of a compound to suppress the production of pro-inflammatory cytokines. In antigen-stimulated mast cells, the transcription factor NF-κB regulates the expression of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The inhibition of these cytokines is a primary target for anti-inflammatory therapies.

Research on compounds structurally related to this compound has demonstrated significant potential in this area. For instance, a benzothiophene inhibitor of Mitogen-activated protein kinase-activated protein kinase 2 (MK2), PF-3644022, was shown to potently inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated human monocytic cells and whole blood. doi.org The IC50 values for TNF-α and IL-6 inhibition in human whole blood were 1.6 µM and 10.3 µM, respectively. doi.org Similarly, studies on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives revealed that they significantly reversed elevated levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in LPS-stimulated RAW 264.7 macrophage cells. nih.gov These findings suggest that the broader class of thiophene-containing compounds has the capacity to modulate immune responses by controlling cytokine production.

Table 1: Inhibition of Pro-inflammatory Cytokines by Related Thiophene Compounds

| Compound Class | Cytokine Inhibited | Cell Line / System | Key Findings |

|---|---|---|---|

| Benzothiophene MK2 inhibitor (PF-3644022) | TNF-α, IL-6 | Human Whole Blood | IC50 values of 1.6 µM (TNF-α) and 10.3 µM (IL-6) doi.org |

Nitric oxide (NO) is a critical signaling molecule in the inflammatory process, and its overproduction by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. nih.govmdpi.com Consequently, the inhibition of NO production is a common method for screening potential anti-inflammatory agents. researchgate.netnih.govresearchgate.net

The anti-inflammatory potential of thiophene derivatives has been evaluated using this assay. A study on a series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives tested their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells. nih.gov Several of the tested compounds demonstrated significant inhibition of NO. Notably, compounds designated 3a , 3b , and 2a showed the highest activity, with NO inhibition percentages of 87.07%, 80.39%, and 78.04%, respectively, at a concentration of 50 µM. This activity was comparable to the reference compound sulforaphane, which exhibited 91.57% inhibition at 10 µM. nih.gov These results underscore the potential of the benzo[b]thiophene scaffold, which is structurally related to this compound, to mitigate inflammatory responses by downregulating key mediators like nitric oxide.

Table 2: Nitric Oxide Inhibition by 2-Amino-tetrahydrobenzo[b]thiophene Derivatives

| Compound | Concentration | % NO Inhibition |

|---|---|---|

| 3a | 50 µM | 87.07 ± 1.22% |

| 3b | 50 µM | 80.39 ± 5.89% |

| 2a | 50 µM | 78.04 ± 2.86% |

| Sulforaphane (Reference) | 10 µM | 91.57% |

Data from a study on LPS-stimulated RAW 264.7 cells. nih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. nih.govnih.gov The activation of NF-κB involves the translocation of its p65 subunit into the nucleus. Therefore, inhibiting this translocation is a key mechanism for anti-inflammatory drugs.

While direct studies on this compound are not available, research on related compounds highlights the importance of this pathway. For example, the anti-inflammatory activity of certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives was linked to the inhibition of NF-κB in LPS-stimulated RAW 264.7 cells. nih.gov Similarly, the natural product heliangin was found to intercept the translocation of the p65 subunit into the nucleus in the same cell line, demonstrating a clear blockade of the NF-κB pathway. nih.gov These findings suggest that a likely mechanism for the anti-inflammatory effects of thiophene-based compounds is the modulation of the NF-κB signaling cascade.

Investigation of Other In Vitro Biological Targets (e.g., Aurora Kinase Inhibition for related phthalazin-thiophene-benzoic acid compounds)

Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division, and their overexpression is linked to various cancers, making them a promising target for therapeutic intervention. nih.govresearchgate.net

Research has identified several thiophene-containing heterocyclic compounds as potent inhibitors of Aurora kinases. One study focused on novel, low molecular weight benzothiophene-3-carboxamide derivatives. The most effective compound from this series, compound 36 , inhibited both Aurora A and Aurora B kinases with nanomolar efficacy. nih.gov Another line of research led to the discovery of thienopyrimidine derivatives as potent and selective Aurora kinase inhibitors. nih.gov These studies confirm that the thiophene scaffold can be effectively incorporated into molecules designed to target the ATP-binding site of these crucial kinases, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. nih.govmdpi.com

Table 3: Aurora Kinase Inhibition by Thiophene Derivatives

| Compound Class | Target Kinase | Activity |

|---|---|---|

| Benzothiophene-3-carboxamides | Aurora A, Aurora B | Nanomolar range inhibition nih.gov |

In Vitro Modulation of p38 MAPK Activity (for related 4-methylthiophene-benzoic acid derivatives)

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in cellular signaling cascades that respond to stress stimuli and regulate the production of pro-inflammatory cytokines. nih.govnih.gov As such, inhibitors of p38 MAPK are considered potential therapeutics for a range of inflammatory diseases. arvojournals.org

A study specifically investigating tetra-substituted thiophenes as p38α MAPK inhibitors provides strong evidence for the potential of 4-methylthiophene-benzoic acid derivatives in this area. researchgate.net Researchers designed a library of compounds containing a central thiophene ring, bearing the vicinal 4-fluorophenyl and 4-pyridyl rings common to many p38 MAPK inhibitors. These compounds were evaluated in a fluorescence polarization binding assay. The findings revealed that substituting the core ring with a thiophene retains a high affinity for the enzyme. Specifically, the compound 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine demonstrated a Ki value of 0.6 µM against active p38α MAPK. researchgate.net This highlights that the thiophene scaffold is a viable core for developing potent inhibitors of this key inflammatory pathway.

Future Research Directions and Potential Applications

Rational Design of Derivatives with Enhanced Biological Specificity and Potency

The structural framework of 2-(4-methylthiophen-2-yl)benzoic acid is ripe for chemical modification to enhance its biological activity. A systematic investigation into its structure-activity relationships (SAR) will be crucial. Future efforts should focus on creating a library of derivatives by modifying both the thiophene (B33073) and benzoic acid rings. For instance, substitution at various positions on the thiophene ring could modulate the compound's electronic and steric properties, potentially leading to improved interactions with biological targets. Similarly, modifications of the carboxylic acid group on the benzoic acid ring, such as esterification or amidation, could influence the compound's pharmacokinetic properties.

Guided by computational modeling and crystallographic studies of target-ligand interactions, researchers can rationally design derivatives with improved binding affinity and selectivity. This approach has been successfully employed for other structurally related compounds, such as 2,5-substituted benzoic acid inhibitors of anti-apoptotic proteins. nih.gov By identifying key pharmacophoric features, it will be possible to design next-generation compounds with significantly enhanced potency and a more desirable therapeutic profile.

To illustrate the potential for improvement, the following table presents hypothetical data from a preliminary SAR study on derivatives of this compound, targeting a hypothetical enzyme.

| Compound | R1 Substitution (Thiophene Ring) | R2 Substitution (Benzoic Acid Ring) | IC50 (µM) |

|---|---|---|---|

| Parent Compound | -CH3 | -COOH | 15.2 |

| Derivative A | -Cl | -COOH | 8.5 |

| Derivative B | -CH3 | -COOCH3 | 25.1 |

| Derivative C | -CF3 | -COOH | 2.1 |

Development of Novel and Sustainable Synthetic Methodologies

The advancement of this compound and its derivatives from laboratory-scale research to potential commercial applications will necessitate the development of efficient, cost-effective, and environmentally friendly synthetic routes. Current synthetic strategies for similar bi-aryl compounds often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov While effective, these methods can involve expensive catalysts and ligands, and may generate significant waste.

Future research should explore alternative and more sustainable synthetic methodologies. This could include the use of more abundant and less toxic metal catalysts, such as iron or copper, or even catalyst-free methods. The principles of green chemistry, such as atom economy and the use of renewable solvents, should be central to the development of new synthetic pathways. rsc.org The development of one-pot synthesis procedures would further enhance the efficiency and reduce the environmental impact of producing these compounds.

Application as Chemical Probes for Elucidating Biological Pathways and Targets

Should this compound or its derivatives exhibit potent and selective biological activity, they could be developed into valuable chemical probes. These tools are instrumental in dissecting complex biological pathways and identifying novel drug targets. By attaching a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, to a highly potent and selective derivative, researchers can visualize the subcellular localization of the target protein, or isolate the protein and its binding partners for further characterization.

The development of such chemical probes would enable a deeper understanding of the mechanism of action of this class of compounds and could shed light on fundamental biological processes. This approach has been successfully applied to other small molecules to probe their biological functions and validate their targets.

Integration with Systems Biology Approaches for Comprehensive Biological Impact Assessment

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, it is essential to move beyond single-target-based assays and adopt a systems-level perspective. Systems biology approaches, which integrate genomics, proteomics, and metabolomics data, can provide a global view of the cellular response to a chemical perturbation. nih.gov

By treating cells or model organisms with these compounds and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles, researchers can identify the key pathways and networks that are modulated. This information can help to elucidate the compound's mechanism of action, predict potential off-target effects, and identify biomarkers of response. Such a holistic approach will be invaluable for the future development of these compounds as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methylthiophen-2-yl)benzoic acid, and what are the critical reaction conditions?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling between a brominated benzoic acid derivative and a 4-methylthiophen-2-yl boronic acid. Key steps include:

- Use of Pd(PPh₃)₄ as a catalyst in a mixture of THF/H₂O under inert atmosphere .

- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).

- Characterization by / NMR to confirm regioselectivity and absence of byproducts. For example, NMR signals for the thiophene ring typically appear at 120–140 ppm, while the benzoic acid carbonyl resonates near 170 ppm .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign signals for the thiophene methyl group (~2.5 ppm) and aromatic protons (6.5–8.0 ppm). NMR helps distinguish the carboxylic acid carbon (~170 ppm) from thiophene carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 233.04 for C₁₂H₁₀O₂S).

- FT-IR : A strong absorption band near 1680–1700 cm indicates the carboxylic acid group .

Q. What are the standard methods for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. A purity threshold of ≥97% is typical for research-grade material, with retention time consistency across replicates .

- Melting Point Analysis : Compare observed melting points (e.g., 139–141°C) to literature values to detect impurities .

Advanced Research Questions

Q. How can X-ray crystallography address structural disorder in this compound crystals?

- Methodological Answer : Structural disorder, common in flexible substituents like the thiophene ring, can be resolved using the SHELXL software for refinement. Strategies include:

- Applying ISOR and DELU restraints to stabilize anisotropic displacement parameters.

- Multi-conformer modeling for overlapping electron density regions .

- Validation via R (<0.05) and GOOF (≈1.0) metrics .

Q. What challenges arise in analyzing the metabolic pathways of this compound, and how can they be mitigated?

- Methodological Answer :

- Challenge : Phase II metabolites (e.g., glucuronides) may co-elute with parent compounds during LC-MS.

- Solution : Use enzymatic hydrolysis (β-glucuronidase) followed by UPLC-QTOF-MS/MS to differentiate metabolites. For example, look for neutral loss of 176 Da (glucuronic acid) in MS/MS spectra .

- Data Interpretation : Cross-reference fragmentation patterns with databases like HMDB or METLIN .

Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized during synthesis?

- Methodological Answer :

- Byproduct Identification : Use - COSY and HSQC NMR to resolve overlapping signals from regioisomers. For example, meta-substituted byproducts show distinct coupling patterns vs. ortho/para products .

- Minimization Strategies : Optimize reaction temperature (60–80°C for Suzuki coupling) and stoichiometry (1.2 eq boronic acid to prevent homo-coupling) .

Data Contradiction Analysis

Q. How should discrepancies between computational and experimental NMR chemical shifts be resolved?

- Methodological Answer :

- Root Cause : Solvent effects (e.g., DMSO vs. CDCl₃) or conformational flexibility may shift experimental vs. DFT-calculated values.

- Resolution : Recalculate shifts using GIAO method with implicit solvent models (e.g., PCM) in Gaussian or ORCA. Compare experimental data to multiple computational methods (e.g., B3LYP/6-311+G(d,p)) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 139–141°C | |

| HPLC Purity | ≥97% (C18, acetonitrile/0.1% FA) | |

| NMR (DMSO-d6) | δ 2.45 (s, 3H, CH₃), 7.20–8.10 (m, 6H) | |

| X-ray Crystallography Tool | SHELXL (R <0.05) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.